N-(8-methoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide
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Overview
Description
N-(8-methoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide: is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with a methoxy group at the 8th position and an acetamide group at the 5th position, which is further connected to a 4-methylphenoxy group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide typically involves the following steps:
Formation of 8-methoxyquinoline: This can be achieved through the methoxylation of quinoline using methanol and a suitable catalyst.
Introduction of the acetamide group: The 8-methoxyquinoline is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 8-methoxyquinolin-5-yl chloroacetamide.
Coupling with 4-methylphenol: The final step involves the reaction of 8-methoxyquinolin-5-yl chloroacetamide with 4-methylphenol in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(8-methoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-(8-methoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(8-methoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects. The methoxy and phenoxy groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(8-hydroxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(8-methoxyquinolin-5-yl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chlorophenoxy group instead of a methylphenoxy group.
Uniqueness
N-(8-methoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide is unique due to the presence of both methoxy and methylphenoxy groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C19H18N2O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(8-methoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H18N2O3/c1-13-5-7-14(8-6-13)24-12-18(22)21-16-9-10-17(23-2)19-15(16)4-3-11-20-19/h3-11H,12H2,1-2H3,(H,21,22) |
InChI Key |
SXAQGNOSQFGGJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C3C=CC=NC3=C(C=C2)OC |
Origin of Product |
United States |
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